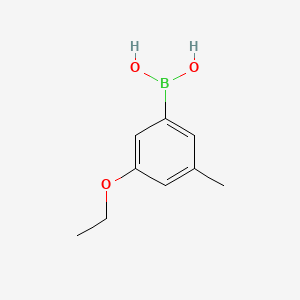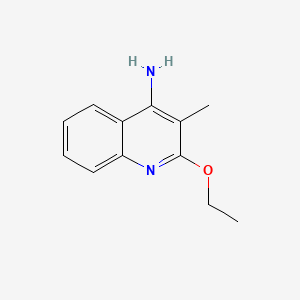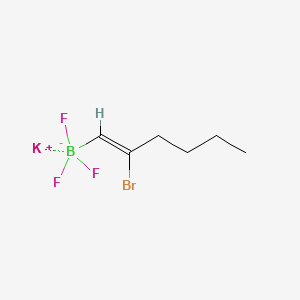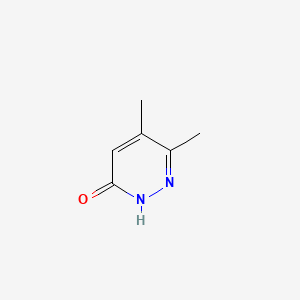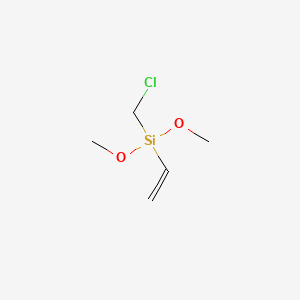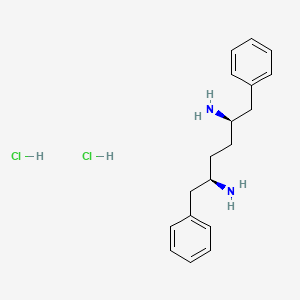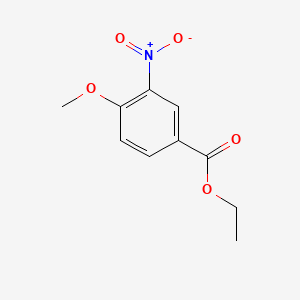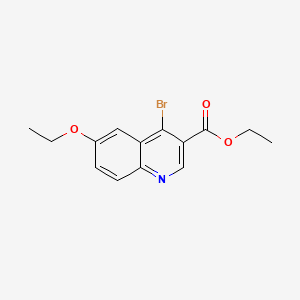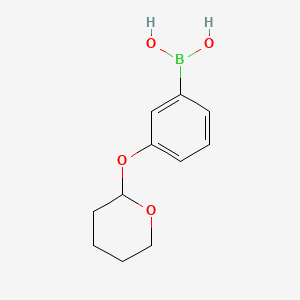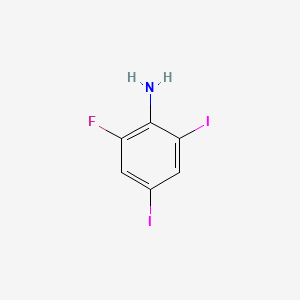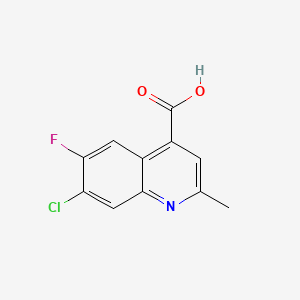
Ácido 7-cloro-6-fluoro-2-metilquinolina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of halogen atoms . One common method includes the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, resulting in various fluorinated quinoline derivatives . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry practices, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency and yield of the synthesis but also reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoline ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and ionic liquids . Reaction conditions often involve mild temperatures and the use of environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and chemical properties .
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death . This mechanism is similar to that of other quinoline-based antibiotics, such as ciprofloxacin . The compound’s molecular targets include various enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Mefloquine: An antimalarial drug that shares the quinoline scaffold.
Chloroquine: Another antimalarial agent with a quinoline structure.
Uniqueness
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability compared to other quinoline derivatives . The presence of both chlorine and fluorine atoms in the structure contributes to its potent antimicrobial and antimalarial properties .
Propiedades
IUPAC Name |
7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDVUHAORJIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724929 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-73-0 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
